N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Descripción
N⁶-(Furan-2-ylmethyl)-N⁴,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a furan-2-ylmethyl group at the N⁶ position and phenyl substituents at N⁴ and N1. The furan moiety contributes to its unique electronic and steric properties, which influence solubility, bioavailability, and target binding .
Propiedades
Fórmula molecular |
C22H18N6O |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
6-N-(furan-2-ylmethyl)-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C22H18N6O/c1-3-8-16(9-4-1)25-20-19-15-24-28(17-10-5-2-6-11-17)21(19)27-22(26-20)23-14-18-12-7-13-29-18/h1-13,15H,14H2,(H2,23,25,26,27) |
Clave InChI |
PRZCWXJPYDXQGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5 |
Origen del producto |
United States |
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de N6-(furan-2-ilmetil)-N~4~,1-difenil-1H-pirazolo[3,4-d]pirimidina-4,6-diamina típicamente involucra reacciones orgánicas de varios pasos. Un método común implica la condensación del furan-2-carbaldehído con hidracina para formar un intermedio de hidrazona. Este intermedio luego se hace reaccionar con 1,3-difenil-1H-pirazolo[3,4-d]pirimidina-4,6-diamina bajo condiciones específicas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas de síntesis similares, pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. Esto puede incluir el uso de técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados .
Análisis De Reacciones Químicas
Tipos de reacciones
N~6~-(furan-2-ilmetil)-N~4~,1-difenil-1H-pirazolo[3,4-d]pirimidina-4,6-diamina puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de los alcoholes o aminas correspondientes.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for its ability to inhibit tumor growth through various mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : It binds to receptors that play a role in cancer cell signaling pathways.
In vitro studies have demonstrated that this compound shows cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .
Synthesis and Development
The synthesis of N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole framework.
- Substitution Reactions : Introducing furan and phenyl groups through electrophilic aromatic substitution.
- Purification : Employing crystallization techniques to obtain pure compounds.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Pyrazole precursors |
| 2 | Electrophilic Substitution | Furan derivatives |
| 3 | Crystallization | Solvent mixtures |
Case Studies and Research Findings
Several studies have focused on the biological effects and therapeutic potential of this compound:
- Cancer Cell Line Studies : Investigations into its cytotoxic effects on various cancer cell lines have shown promising results.
- Mechanistic Studies : Research has elucidated the pathways affected by the compound, providing insights into its potential as a targeted therapy.
Mecanismo De Acción
El mecanismo de acción de N6-(furan-2-ilmetil)-N~4~,1-difenil-1H-pirazolo[3,4-d]pirimidina-4,6-diamina implica su interacción con objetivos moleculares específicos. Se sabe que el compuesto inhibe ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a varios efectos biológicos, como la supresión del crecimiento tumoral o la reducción de la inflamación .
Comparación Con Compuestos Similares
Structural Comparisons
Pyrazolo[3,4-d]pyrimidine derivatives exhibit structural diversity primarily at the N⁴ and N⁶ positions. Key analogues and their substituents are summarized below:
Key Observations :
- The furan-2-ylmethyl group in the target compound provides a balance between hydrophobicity and electronic interactions, unlike bulkier substituents (e.g., cycloheptyl in ) or polar groups (e.g., methoxy in ).
- Substitutions at N⁴ (e.g., ethyl in 7a vs. phenyl in the target compound) significantly alter steric profiles and synthetic accessibility.
Key Observations :
- Ethyl and propyl substituents at N⁴ (7a, 7b) improve synthetic yields (>80%) compared to bulkier groups .
- The furan group in the target compound likely reduces crystallinity compared to phenyl or chlorophenyl analogues, impacting formulation strategies.
Key Observations :
- The furan-2-ylmethyl group in the target compound optimizes both potency and safety in kinase inhibition compared to halogenated or bulky substituents.
- Solubility-limiting groups (e.g., cyclohexyl in ) may reduce bioavailability despite high target affinity.
Actividad Biológica
Overview
N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The compound can be synthesized through a multi-step process involving the cyclization of hydrazine derivatives with pyrimidine intermediates. A typical synthetic route includes:
- Preparation of Furan Derivative : Starting from 2-bromo-5-nitrofuran and hydrazine hydrate.
- Cyclization : The furan-substituted hydrazine is reacted with a pyrimidine derivative to form the pyrazolo[3,4-d]pyrimidine core.
- Optimization : Techniques such as microwave-assisted synthesis and the use of palladium catalysts can enhance yield and purity during industrial production .
Biological Activity
The biological activity of N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been explored in several studies:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly as an inhibitor of casein kinase 1 (CK1). Aberrant CK1 activity is implicated in cancer progression. Studies have shown that derivatives of this compound can inhibit CK1 with IC₅₀ values in the low nanomolar range, indicating strong potential for cancer treatment .
The mechanism by which N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves:
- Enzyme Inhibition : The compound binds to active sites on enzymes such as CK1, inhibiting their activity and disrupting cellular signaling pathways related to proliferation and apoptosis.
- Cell Growth Interference : In cancer cells, it may interfere with pathways that regulate cell growth, leading to increased apoptosis and reduced tumor growth .
Case Studies
Several studies have highlighted the biological activity of this compound:
Comparison with Similar Compounds
N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern which enhances its biological activity compared to similar compounds like 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole derivatives that lack the pyrazolo[3,4-d]pyrimidine core .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N⁶-(furan-2-ylmethyl)-N⁴,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how are reaction conditions optimized?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives are often synthesized by reacting halogenated intermediates with substituted amines or alcohols under reflux in dry acetonitrile or dichloromethane. Reaction optimization involves controlling temperature (e.g., 60–80°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products. Post-reaction purification typically involves solvent evaporation, ice-water precipitation, and recrystallization from acetonitrile .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amines). ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm for phenyl/furan substituents) and methylene groups (δ 4.0–5.0 ppm for furan-2-ylmethyl). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. How can researchers troubleshoot low yields during the final recrystallization step?
- Low yields may arise from poor solubility or impurities. Solutions include:
- Testing alternative solvents (e.g., ethanol, DMF-water mixtures).
- Slow cooling of saturated solutions to enhance crystal growth.
- Pre-purification via column chromatography to remove byproducts.
- Evidence from similar pyrazolo[3,4-d]pyrimidine syntheses highlights acetonitrile as a reliable recrystallization solvent .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory bioactivity data across studies involving this compound?
- Contradictions may stem from variations in assay conditions (e.g., cell lines, solvent carriers, concentration ranges). Mitigation strategies:
- Validate purity via HPLC (>95%) to exclude batch-specific impurities.
- Replicate assays under standardized protocols (e.g., ATP levels for cytotoxicity, IC₅₀ comparisons).
- Cross-reference with structurally analogous compounds (e.g., N⁴-alkyl derivatives) to identify substituent-dependent trends .
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) to guide substituent modifications. Molecular docking identifies key binding interactions (e.g., hydrogen bonds with kinase active sites). MD simulations assess stability of ligand-target complexes over time. For example, furan-2-ylmethyl groups may enhance π-π stacking with hydrophobic pockets, as observed in pyrimidine-based kinase inhibitors .
Q. What experimental approaches resolve ambiguities in reaction mechanisms for N-substitution on the pyrazolo[3,4-d]pyrimidine core?
- Isotopic labeling (e.g., ¹⁵N-tracing) tracks nitrogen migration during substitution. Kinetic studies (variable-temperature NMR) differentiate SN1/SN2 pathways. Intermediate trapping (e.g., using TEMPO to stabilize radicals) identifies transient species. Evidence from pyrimidine derivative studies suggests that polar aprotic solvents (e.g., DMF) favor SNAr mechanisms .
Q. How do steric and electronic effects of the furan-2-ylmethyl group influence the compound’s physicochemical properties?
- The furan ring’s electron-rich nature increases solubility in polar solvents but may reduce metabolic stability due to oxidative susceptibility. Steric hindrance from the methylene bridge (-CH₂-) can restrict rotational freedom, impacting binding to planar active sites (e.g., ATP-binding pockets). Comparative studies with benzyl or alkyl substituents highlight trade-offs between potency and pharmacokinetics .
Methodological Notes
- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) to resolve ambiguities .
- Synthetic Reproducibility : Document solvent batch purity and drying protocols (e.g., molecular sieves for acetonitrile) to ensure consistency .
- Advanced Characterization : Use 2D NMR (COSY, HSQC) to assign overlapping signals in complex spectra .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
